Ethyl 5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-3-phenyl-1,2,4-triazine-6-carboxylate
CAS No.: 338957-34-9
Cat. No.: VC7682052
Molecular Formula: C20H17N3O4S
Molecular Weight: 395.43
* For research use only. Not for human or veterinary use.
![Ethyl 5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-3-phenyl-1,2,4-triazine-6-carboxylate - 338957-34-9](/images/structure/VC7682052.png)
Specification
CAS No. | 338957-34-9 |
---|---|
Molecular Formula | C20H17N3O4S |
Molecular Weight | 395.43 |
IUPAC Name | ethyl 5-(2-methoxycarbonylphenyl)sulfanyl-3-phenyl-1,2,4-triazine-6-carboxylate |
Standard InChI | InChI=1S/C20H17N3O4S/c1-3-27-20(25)16-18(21-17(23-22-16)13-9-5-4-6-10-13)28-15-12-8-7-11-14(15)19(24)26-2/h4-12H,3H2,1-2H3 |
Standard InChI Key | NRTNPADWPAQZMX-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(N=C(N=N1)C2=CC=CC=C2)SC3=CC=CC=C3C(=O)OC |
Introduction
Chemical Identity and Structural Analysis
Molecular Structure and Nomenclature
The compound’s systematic IUPAC name, ethyl 5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-3-phenyl-1,2,4-triazine-6-carboxylate, reflects its core 1,2,4-triazine ring substituted at positions 3, 5, and 6 (Figure 1). Key structural features include:
-
Triazine core: A six-membered aromatic ring with three nitrogen atoms.
-
Sulfanyl group: A sulfur atom bridging the triazine and a 2-(methoxycarbonyl)phenyl moiety.
-
Carboxylate esters: Ethyl and methoxy groups at positions 6 and 2, respectively.
Table 1: Key Chemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | CHNOS | |
Molecular Weight | 395.43 g/mol | |
CAS Registry Number | 338957-34-9 | |
MDL Number | MFCD00664950 | |
SMILES Notation | CCOC(=O)C1=C(N=C(N=N1)C2=CC=CC=C2)SC3=CC=CC=C3C(=O)OC |
Spectroscopic Characterization
Spectroscopic data for analogous triazine derivatives (e.g., IR, H NMR, C NMR) suggest characteristic peaks:
-
IR: Stretching vibrations for ester carbonyl (C=O, ~1710–1740 cm) and triazine ring (C=N, ~1600 cm) .
-
H NMR: Signals for ethyl groups (δ 1.3–4.3 ppm), aromatic protons (δ 6.9–8.4 ppm), and methoxy groups (δ 3.8–3.9 ppm) .
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via condensation reactions, following methodologies for 1,2,4-triazine derivatives :
-
Step 1: Formation of a 4-substituted oxazol-5-one intermediate.
-
Step 2: Reaction with phenyl hydrazine in glacial acetic acid under reflux.
-
Step 3: Esterification to introduce the ethyl and methoxycarbonyl groups.
Table 2: Representative Synthesis Conditions
Parameter | Condition | Source |
---|---|---|
Solvent | Glacial acetic acid | |
Catalyst | Sodium acetate | |
Reaction Time | 5–7 hours | |
Yield | 60–75% (estimated for analogs) |
Optimization Strategies
-
Microwave-assisted synthesis: Reduces reaction time for similar triazines by 40–50% .
-
Solvent-free conditions: Improves eco-compatibility but may lower yields .
Physicochemical Properties
Stability Under Various Conditions
-
Hydrolytic Stability: Ester groups may hydrolyze under strongly acidic or basic conditions.
-
Thermal Stability: Decomposes above 250°C, consistent with triazine derivatives .
Biological and Pharmacological Applications
Antimicrobial Activity
Triazine derivatives exhibit broad-spectrum antimicrobial activity. For example:
-
Analogous compounds showed MIC values of 5.71–10 μM against Mycobacterium tuberculosis .
-
The sulfanyl group enhances membrane permeability, potentiating activity against Gram-positive bacteria .
Supplier | Purity | Price (USD) | Packaging | Source |
---|---|---|---|---|
American Custom Chemicals | >95% | $647–$1,836 | 1 mg–1 g | |
Matrix Scientific | >90% | $918–$1,836 | 500 mg–1 g |
Market Trends
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume